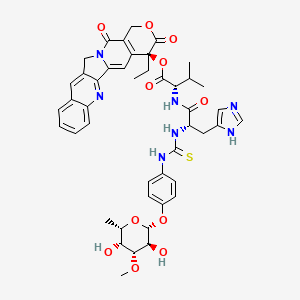
Afeletecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afeletecan, also known as BAY 38-3441, is a camptothecin glycoconjugate. This compound is a derivative of camptothecin, a well-known topoisomerase I inhibitor. This compound stabilizes the active lactone form of camptothecin, allowing selective uptake into tumor cells. It was initially developed for its potential antineoplastic activity, particularly in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Afeletecan is synthesized through a series of chemical reactions involving camptothecin and a carbohydrate moiety. The synthesis involves the conjugation of camptothecin with a carbohydrate to form a glycoconjugate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Afeletecan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten von this compound führen, während die Reduktion zu reduzierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung von Glykokonjugation und Topoisomerase-Inhibition.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und DNA-Replikation.
Medizin: Untersucht auf sein Potenzial als Antikrebsmittel, insbesondere bei der Behandlung von soliden Tumoren.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika .
5. Wirkmechanismus
Afeletecan übt seine Wirkung aus, indem es Topoisomerase I hemmt, ein Enzym, das an der DNA-Replikation beteiligt ist. Es stabilisiert den Topoisomerase-I-DNA-kovalenten Komplex und bildet einen Enzym-Arzneimittel-DNA-ternären Komplex. Diese Hemmung verhindert die Re-Ligierung von DNA-Strängen, was zu DNA-Schäden führt und Apoptose (programmierten Zelltod) in Tumorzellen auslöst .
Ähnliche Verbindungen:
Irinotecan: Ein weiteres Camptothecin-Derivat, das als Antikrebsmittel eingesetzt wird.
Topotecan: Ein Topoisomerase-I-Inhibitor, der in der Krebstherapie eingesetzt wird.
Exatecan: Ein Camptothecin-Derivat mit ähnlichen Wirkmechanismen.
Einzigartigkeit: this compound ist aufgrund seiner Glykokonjugatstruktur einzigartig, die seine Stabilität und selektive Aufnahme in Tumorzellen erhöht. Diese strukturelle Modifikation unterscheidet es von anderen Camptothecin-Derivaten und trägt zu seinen potenziellen therapeutischen Vorteilen bei .
Wirkmechanismus
Afeletecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. It stabilizes the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This inhibition prevents the religation of DNA strands, leading to DNA damage and triggering apoptosis (programmed cell death) in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Irinotecan: Another camptothecin derivative used as an anticancer agent.
Topotecan: A topoisomerase I inhibitor used in cancer therapy.
Exatecan: A camptothecin derivative with similar mechanisms of action.
Uniqueness: Afeletecan is unique due to its glycoconjugate structure, which enhances its stability and selective uptake into tumor cells. This structural modification differentiates it from other camptothecin derivatives and contributes to its potential therapeutic advantages .
Eigenschaften
CAS-Nummer |
215604-75-4 |
|---|---|
Molekularformel |
C45H49N7O11S |
Molekulargewicht |
896.0 g/mol |
IUPAC-Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |
InChI-Schlüssel |
SLOJCSGNHWIKIG-JNYZSSQASA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















